molecular formula C6H2F3NO B2719639 5-(Trifluoromethyl)furan-2-carbonitrile CAS No. 65865-27-2

5-(Trifluoromethyl)furan-2-carbonitrile

Cat. No.: B2719639
CAS No.: 65865-27-2
M. Wt: 161.083
InChI Key: AOHPUOFCTXGLBJ-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)furan-2-carbonitrile is a high-purity furan-based building block of interest in medicinal chemistry and drug discovery. This compound features a nitrile and a trifluoromethyl group on its furan ring, making it a valuable intermediate for the synthesis of more complex molecules. The trifluoromethyl group is a key substituent in modern drug design, known to significantly enhance a compound's lipophilicity, metabolic stability, and binding affinity to biological targets by acting as a strong electron-withdrawing group and a stable bioisostere . The integration of the furan heterocycle with these functional groups offers researchers a versatile scaffold for exploring novel chemical space in the development of pharmaceuticals and agrochemicals. This product is supplied with a guaranteed purity of 95% and should be stored at 4-8°C to maintain stability . This compound is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(trifluoromethyl)furan-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F3NO/c7-6(8,9)5-2-1-4(3-10)11-5/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOHPUOFCTXGLBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65865-27-2
Record name 5-(trifluoromethyl)furan-2-carbonitrile
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Reactivity and Chemical Transformations of 5 Trifluoromethyl Furan 2 Carbonitrile

Reactions of the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group is a versatile functional handle for synthesizing a variety of other molecular structures.

The nitrile group can be hydrolyzed to a carboxylic acid, 5-(Trifluoromethyl)furan-2-carboxylic acid, under either acidic or basic conditions. This transformation proceeds in two main stages: the initial conversion of the nitrile to an amide, followed by the hydrolysis of the amide to the carboxylic acid. chemistrysteps.comchemguide.co.uk

Acid-Catalyzed Hydrolysis: Heating the compound under reflux with a dilute mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), will yield the free carboxylic acid and the corresponding ammonium (B1175870) salt. chemguide.co.uklibretexts.org The reaction involves the protonation of the nitrogen atom, which activates the nitrile for nucleophilic attack by water. chemistrysteps.com

Base-Catalyzed (Alkaline) Hydrolysis: Alternatively, heating the nitrile with an aqueous solution of a base like sodium hydroxide (B78521) (NaOH) also effects hydrolysis. chemguide.co.ukcommonorganicchemistry.com In this case, the initial product is the sodium salt of the carboxylic acid (sodium 5-(trifluoromethyl)furan-2-carboxylate), with the liberation of ammonia (B1221849) gas. chemguide.co.uk To obtain the free carboxylic acid, the resulting solution must be acidified with a strong acid. chemguide.co.uklibretexts.org

Hydrolysis Method Reagents Primary Product Final Product (after workup)
Acidic HydrolysisDilute HCl or H₂SO₄, Heat5-(Trifluoromethyl)furan-2-carboxylic acid + Ammonium salt5-(Trifluoromethyl)furan-2-carboxylic acid
Alkaline HydrolysisNaOH or KOH, HeatSodium 5-(trifluoromethyl)furan-2-carboxylate + Ammonia5-(Trifluoromethyl)furan-2-carboxylic acid

This table summarizes the typical conditions and products for the hydrolysis of nitriles.

The nitrile group is susceptible to attack by various nucleophiles. For instance, organometallic reagents like Grignard reagents or organolithium compounds can add across the carbon-nitrogen triple bond to form ketones after hydrolysis of the intermediate imine.

Furthermore, the strategic placement of functional groups can facilitate intramolecular cyclization reactions. While specific examples involving 5-(Trifluoromethyl)furan-2-carbonitrile are not prevalent, analogous systems demonstrate the potential for such transformations. For example, visible-light-induced radical cascade reactions involving a trifluoromethyl source and an alkenyl-substituted heterocycle can lead to complex polycyclic structures. mdpi.com This suggests that derivatives of this compound could be designed to undergo similar cyclizations, providing pathways to novel heterocyclic systems.

Electrophilic and Nucleophilic Substitutions on the Furan (B31954) Ring

The furan ring itself is an aromatic system, but its reactivity is significantly influenced by the two strong electron-withdrawing substituents: the nitrile (-CN) and trifluoromethyl (-CF₃) groups.

Electrophilic Aromatic Substitution: Furan is generally much more reactive towards electrophiles than benzene (B151609) because the oxygen atom donates electron density into the ring. chemicalbook.compearson.comnumberanalytics.com Electrophilic attack typically occurs preferentially at the C2 and C5 positions (the positions adjacent to the oxygen), as the intermediate carbocation is better stabilized by resonance. chemicalbook.compearson.comreddit.com In this compound, both of these highly activated positions are already substituted. The remaining C3 and C4 positions are less reactive. Furthermore, the powerful electron-withdrawing nature of the -CN and -CF₃ groups deactivates the entire ring system towards electrophilic attack, making such substitutions difficult to achieve.

Nucleophilic Aromatic Substitution: Conversely, the deactivation of the ring by the -CN and -CF₃ groups makes it highly susceptible to nucleophilic aromatic substitution (SNAᵣ). These electron-withdrawing groups stabilize the negative charge of the Meisenheimer complex intermediate that forms upon nucleophilic attack. While fluorine atoms on a ring are often the target for nucleophilic displacement, in this case, a sufficiently strong nucleophile could potentially displace a different leaving group if one were present at the C3 or C4 position, or in more complex scenarios, potentially open the furan ring. Nucleophilic substitution reactions are common in highly fluorinated heterocyclic compounds like pentafluoropyridine, where reaction conditions can be tuned to control the position of substitution. rsc.org

Transformations Involving the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is known for its exceptional stability. mdpi.com The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the -CF₃ group generally inert to most chemical reagents. mdpi.com This stability is a key reason for its frequent incorporation into pharmaceuticals and agrochemicals, as it enhances metabolic stability. mdpi.com

Direct chemical transformation of the -CF₃ group on the furan ring is synthetically challenging and not a common strategy. Most synthetic routes focus on introducing the trifluoromethyl group into a molecule rather than modifying it once it is in place. mdpi.comresearchgate.net Therefore, under the reaction conditions described for the nitrile group or the furan ring, the trifluoromethyl group is expected to remain intact.

Cycloaddition Reactions

The conjugated diene system within the furan ring allows it to participate in cycloaddition reactions, most notably the Diels-Alder reaction. mdpi.comsemanticscholar.org

In a Diels-Alder reaction, the furan acts as the diene, reacting with a dienophile (typically an electron-poor alkene or alkyne) to form a six-membered ring. mdpi.comnih.gov This [4+2] cycloaddition reaction produces an oxanorbornene derivative, which can serve as a precursor for various carbocyclic and heterocyclic compounds. semanticscholar.org

The reactivity of the furan diene in a Diels-Alder reaction is sensitive to the electronic nature of its substituents.

Electron-donating groups on the furan ring generally increase the rate of reaction.

Electron-withdrawing groups , such as the -CN and -CF₃ groups in this compound, decrease the electron density of the furan ring. This reduction in electron density lowers the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene, which can slow down or inhibit the reaction with typical electron-poor dienophiles. semanticscholar.org

[3+2] Cycloadditions with Diazoalkanes

The reaction of this compound with diazoalkanes falls under the category of 1,3-dipolar cycloadditions, a powerful method for constructing five-membered heterocyclic rings. In this context, the furan derivative acts as the "dipolarophile" and the diazoalkane serves as the "1,3-dipole." The electronic nature of the substituents on the furan ring is a critical determinant of its reactivity.

The trifluoromethyl and cyano groups significantly lower the energy of the furan's frontier molecular orbitals, particularly the Lowest Unoccupied Molecular Orbital (LUMO). Consequently, this compound is considered an electron-deficient dipolarophile. According to frontier molecular orbital (FMO) theory, the primary interaction governing the reaction rate and regioselectivity will be between the Highest Occupied Molecular Orbital (HOMO) of the diazoalkane and the LUMO of the furan derivative. This type of reaction is classified as a normal-electron-demand 1,3-dipolar cycloaddition. alchetron.com

While specific studies on this compound are not extensively documented, the reactivity can be inferred from analogous systems. For instance, the [3+2] cycloaddition of diazomethane (B1218177) to other electron-poor alkenes bearing a trifluoromethyl group, such as 5-trifluoromethyl-2,3-dihydrothiophene 1,1-dioxide, proceeds to form the corresponding cycloadducts. researchgate.net The reaction of diazoalkanes with electron-poor dipolarophiles like ethyl acrylate (B77674) is known to be significantly faster than with electron-rich ones. alchetron.com

The expected reaction of this compound with a simple diazoalkane like diazomethane would likely yield a dihydropyrazole-fused furan derivative. The regioselectivity of the addition would be governed by the electronic and steric influences of the substituents on the furan ring.

Table 1: Expected Outcome of [3+2] Cycloaddition with a Diazoalkane
Reactant AReactant B (1,3-Dipole)Reaction TypeKey FMO InteractionExpected Product Class
This compoundDiazoalkane (e.g., Diazomethane)1,3-Dipolar CycloadditionHOMO(diazoalkane)-LUMO(furan)Dihydropyrazole-fused furan

Photochemical Rearrangements and Isomerizations

The photochemistry of furan and its derivatives is complex, often leading to a variety of isomeric products through distinct mechanistic pathways depending on the irradiation conditions (direct vs. sensitized) and the nature of the substituents. netsci-journal.com The presence of strong electron-withdrawing groups on this compound is expected to play a significant role in its photochemical behavior.

Photochemical ring contraction is a known reaction pathway for furan derivatives, particularly under triplet-sensitized conditions. ibm.com This process typically involves the formation of a cyclopropene-carbaldehyde or a derivative thereof. For instance, the mercury-sensitized vapor phase photolysis of 2-methylfuran (B129897) results in ring contraction to yield a methyl-substituted cyclopropene (B1174273) carboxyaldehyde, which subsequently decarbonylates. ibm.com

The mechanism for ring contraction is believed to be initiated by the excitation of the furan to its triplet state. This excited state can lead to the cleavage of one of the C-O bonds, followed by rearrangement to a cyclopropenyl intermediate. netsci-journal.com The selectivity of which C-O bond breaks can be predicted by identifying the weakest bond in the excited state of the molecule. ibm.com In the case of 2-cyanofuran, a close analog, photochemical reactions are known to result in products derived from ring contraction. ibm.com Given these precedents, it is plausible that this compound, upon sensitized irradiation, would undergo a similar ring contraction, yielding a cyclopropene derivative substituted with both trifluoromethyl and cyano groups.

Upon direct irradiation (without a sensitizer), furan derivatives are promoted to an excited singlet state. From this state, they can undergo electrocyclic ring-closure to form a highly strained bicyclic intermediate known as a Dewar furan (an oxabicyclo[2.1.0]pentene). netsci-journal.com This intermediate is typically not isolated but serves as a crucial branch point for subsequent transformations.

The Dewar furan can undergo two primary reaction pathways:

Rearomatization to Isomeric Furans: The Dewar furan can reopen, but in a different manner than its formation, leading to a constitutionally isomeric furan. For example, the photoisomerization of 2-alkylfurans to 3-alkylfurans proceeds through such an intermediate. ibm.com

Thermal Rearrangement to Ring-Contraction Products: The strained Dewar furan can also undergo thermal rearrangement to the same cyclopropene derivatives observed in triplet-sensitized reactions. netsci-journal.com

Therefore, direct photolysis of this compound is expected to proceed via a Dewar furan intermediate. This intermediate could then lead to the formation of an isomeric product, such as 5-(Trifluoromethyl)furan-3-carbonitrile or 4-(Trifluoromethyl)furan-2-carbonitrile, or it could rearrange to the ring-contracted cyclopropene product. The specific outcome would depend on the relative stabilities and reaction barriers of the various intermediates and transition states.

Table 2: Summary of General Photochemical Pathways for Substituted Furans
Irradiation ConditionExcited StateKey IntermediatePrimary Product Type(s)Reference Example(s)
Direct IrradiationSinglet (S₁)Dewar FuranIsomeric Furans; Ring-Contraction ProductsFuran, 2-Alkylfurans netsci-journal.comibm.com
Sensitized IrradiationTriplet (T₁)Biradical SpeciesRing-Contraction ProductsFuran, 2-Methylfuran netsci-journal.comibm.com

Derivatization Strategies and Analogue Synthesis

Preparation of Functionalized 5-(Trifluoromethyl)furan-2-carbonitrile Analogues

The modification of the this compound core can be systematically approached by targeting either the heterocyclic furan (B31954) ring or the reactive nitrile group. These strategies allow for the introduction of a wide range of substituents and functional groups, leading to the generation of extensive compound libraries.

Modification at the Furan Ring Positions

While the trifluoromethyl group at the 5-position and the nitrile group at the 2-position are the defining features of the core molecule, the hydrogen atoms at the 3- and 4-positions of the furan ring are amenable to substitution reactions. Electrophilic substitution reactions are a common approach to introduce various functional groups onto the furan ring. Given the electron-withdrawing nature of the trifluoromethyl and nitrile groups, these reactions typically require carefully optimized conditions.

Common electrophilic substitution reactions that could be applied to this system include nitration, halogenation, and Friedel-Crafts acylation. For instance, nitration could introduce a nitro group, which can be further reduced to an amino group, providing a handle for further derivatization. Halogenation, using reagents such as N-bromosuccinimide or N-chlorosuccinimde, would yield halo-substituted furans that can participate in cross-coupling reactions like Suzuki or Sonogashira couplings to introduce aryl or alkynyl groups.

Derivatization through the Nitrile Moiety

The nitrile group of this compound is a key functional handle for a variety of chemical transformations, allowing for its conversion into other important functional groups.

Hydrolysis and Related Reactions: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 5-(trifluoromethyl)furan-2-carboxylic acid. This carboxylic acid can then be converted into a range of derivatives, such as esters, amides, and acid halides, providing a plethora of opportunities for analogue synthesis. For example, coupling of the carboxylic acid with various amines leads to the formation of furan-2-carboxamides.

Reduction: The nitrile group can be reduced to a primary amine, [5-(trifluoromethyl)furan-2-yl]methanamine, using reducing agents like lithium aluminum hydride (LiAlH4). This amine serves as a valuable intermediate for the synthesis of more complex molecules through reactions such as acylation, alkylation, and Schiff base formation.

Cycloaddition Reactions: The nitrile functionality can participate in [3+2] cycloaddition reactions with azides to form tetrazoles. This reaction, often catalyzed by metal salts or promoted by heat, provides a straightforward route to 5-substituted-1H-tetrazoles, which are recognized as important pharmacophores in medicinal chemistry. The reaction of this compound with sodium azide, for instance, would yield 5-(5-(trifluoromethyl)furan-2-yl)-1H-tetrazole.

Addition of Organometallic Reagents: Grignard reagents and other organometallic compounds can add to the carbon-nitrogen triple bond of the nitrile to form, after hydrolysis, ketones. This allows for the introduction of various alkyl or aryl groups at the carbon atom adjacent to the furan ring.

Starting Material Reagent(s) Product Reaction Type
This compoundH3O+ or OH-5-(Trifluoromethyl)furan-2-carboxylic acidHydrolysis
This compoundLiAlH4, then H2O[5-(Trifluoromethyl)furan-2-yl]methanamineReduction
This compoundNaN35-(5-(Trifluoromethyl)furan-2-yl)-1H-tetrazole[3+2] Cycloaddition
This compoundR-MgBr, then H3O+1-(5-(Trifluoromethyl)furan-2-yl)alkan-1-oneGrignard Reaction

Synthesis of Fused Heterocyclic Systems Incorporating the 5-(Trifluoromethyl)furan Moiety

The this compound scaffold can also be utilized as a precursor for the construction of more complex, fused heterocyclic systems. These polycyclic structures are of significant interest due to their often-enhanced biological activities and unique photophysical properties.

Pyrazolo-Furan Hybrid Architectures

The synthesis of pyrazolo-furan hybrids can be achieved by leveraging the reactivity of both the furan ring and the nitrile group. One potential strategy involves the initial functionalization of the furan ring, for example, through the introduction of a carbonyl group or a suitable leaving group at the 3-position. This functionalized intermediate can then undergo condensation and cyclization reactions with hydrazine (B178648) derivatives to form the pyrazole (B372694) ring fused to the furan core.

Another approach could involve the conversion of the nitrile group to a hydrazide, which can then be cyclized with a suitable three-carbon electrophile to construct the pyrazole ring. While specific examples starting from this compound are not extensively documented, the general principles of pyrazole synthesis from nitrile precursors are well-established.

Chromene and Pyridine (B92270) Fused Systems

The construction of chromene and pyridine rings fused to the 5-(trifluoromethyl)furan moiety represents a valuable strategy for expanding the chemical diversity of this scaffold.

Chromene-Fused Systems: The synthesis of chromeno[4,3-b]furan derivatives could potentially be achieved through multi-component reactions. For example, a reaction involving a functionalized 5-(trifluoromethyl)furan derivative, a phenol, and an aldehyde could lead to the formation of the chromene ring fused to the furan. Alternatively, intramolecular cyclization of a suitably substituted furan precursor bearing a phenolic side chain could also be a viable route.

Pyridine-Fused Systems: The synthesis of furo[2,3-b]pyridine (B1315467) derivatives can be accomplished through various synthetic routes. A common approach involves the reaction of a 2-aminofuran derivative with a 1,3-dicarbonyl compound or its equivalent. Therefore, the reduction of the nitrile group in this compound to an amine, followed by reaction with a suitable diketone, could provide a pathway to the desired fused pyridine ring. Another strategy could involve the reaction of an activated furan derivative with an enaminone, leading to the construction of the pyridine ring.

Fused System General Synthetic Strategy Potential Precursor from this compound
Pyrazolo-furanCondensation of a 1,3-dicarbonyl equivalent with a hydrazineFunctionalized furan with a carbonyl group at the 3-position
Chromeno-furanMulti-component reaction or intramolecular cyclizationFuran derivative with a phenolic side chain
Pyridino-furanReaction of a 2-aminofuran with a 1,3-dicarbonyl compound[5-(Trifluoromethyl)furan-2-yl]methanamine

Spectroscopic and Structural Elucidation Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. For 5-(Trifluoromethyl)furan-2-carbonitrile, ¹H, ¹³C, and ¹⁹F NMR spectroscopy collectively provide a detailed map of the molecule's carbon-hydrogen framework and confirm the presence and electronic environment of the trifluoromethyl group.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two signals corresponding to the two protons on the furan (B31954) ring. These protons are in different chemical environments and will appear as doublets due to coupling with each other. The proton at position 3 (H-3) would likely appear at a different chemical shift than the proton at position 4 (H-4). Based on related furan structures, the chemical shifts for these protons typically fall within the range of δ 6.3–7.5 ppm. chemicalbook.comstackexchange.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, six distinct carbon signals are anticipated: four for the furan ring carbons, one for the nitrile carbon, and one for the trifluoromethyl carbon. The nitrile carbon (C≡N) typically resonates in the δ 115–120 ppm region. The carbon of the trifluoromethyl group (CF₃) would exhibit a characteristic quartet splitting pattern due to coupling with the three fluorine atoms. The furan ring carbons would appear in the aromatic region of the spectrum, with their precise shifts influenced by the electron-withdrawing effects of the nitrile and trifluoromethyl substituents. researchgate.netchemicalbook.com

¹⁹F NMR Spectroscopy: Fluorine-19 is a highly sensitive nucleus (100% natural abundance, spin I = ½), making ¹⁹F NMR a powerful technique for identifying fluorine-containing compounds. wikipedia.org For this compound, the ¹⁹F NMR spectrum is expected to show a single, sharp singlet. This is because all three fluorine atoms in the CF₃ group are chemically equivalent and there are no adjacent NMR-active nuclei to cause splitting. The chemical shift for a CF₃ group attached to an aromatic ring, such as furan, typically appears in the range of δ -60 to -70 ppm relative to a CFCl₃ standard. wikipedia.orgcolorado.edu

NucleusExpected Chemical Shift (δ, ppm)Expected MultiplicityAssignment
¹H~6.5 - 7.5DoubletFuran H-3
¹H~7.0 - 7.8DoubletFuran H-4
¹³C~115 - 120SingletC≡N
¹³C~110 - 150Multiple SignalsFuran Ring Carbons
¹³C~120 - 130Quartet-CF₃
¹⁹F-60 to -70Singlet-CF₃

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. compoundchem.comrsc.org This technique is exceptionally useful for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.

The most prominent and diagnostic peak would be the stretching vibration of the nitrile group (C≡N). This absorption is typically strong and sharp, appearing in a relatively uncluttered region of the spectrum, around 2220–2260 cm⁻¹. vscht.cz The presence of the trifluoromethyl (CF₃) group would give rise to several strong absorption bands in the fingerprint region, typically between 1100 and 1350 cm⁻¹, corresponding to C-F stretching vibrations. Vibrations associated with the furan ring, including C=C and C-O stretching, would be observed in the 1400-1600 cm⁻¹ and 1000-1300 cm⁻¹ regions, respectively. libretexts.org Additionally, C-H stretching vibrations from the furan ring protons would be expected above 3000 cm⁻¹. libretexts.org

Frequency Range (cm⁻¹)Vibrational ModeFunctional Group
~3100 - 3150C-H StretchFuran Ring
~2220 - 2260C≡N StretchNitrile
~1400 - 1600C=C StretchFuran Ring
~1100 - 1350C-F Stretch (multiple strong bands)Trifluoromethyl
~1000 - 1300C-O StretchFuran Ring

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides crucial information about the molecular weight and elemental composition of a compound and can offer insights into its structure through analysis of fragmentation patterns. nih.gov

For this compound (molecular formula C₆H₂F₃NO), high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight. The calculated monoisotopic mass is 177.0092 g/mol . The mass spectrum would show a prominent molecular ion peak (M⁺) at m/z = 177.

Under electron ionization (EI), the molecule would likely undergo characteristic fragmentation. Plausible fragmentation pathways could include the loss of the nitrile group (•CN, 26 Da), the trifluoromethyl radical (•CF₃, 69 Da), or a neutral carbon monoxide (CO, 28 Da) molecule from the furan ring. The relative abundance of these fragment ions provides a 'fingerprint' that can help confirm the compound's structure. Analysis of furan derivatives by MS often shows cleavage of the ring structure. nih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org This technique involves diffracting a beam of X-rays off a single, well-ordered crystal of the substance. libretexts.org By measuring the angles and intensities of the diffracted beams, a three-dimensional map of the electron density within the crystal can be generated, from which the atomic positions can be inferred. nih.gov

If a suitable single crystal of this compound could be grown, X-ray crystallographic analysis would provide unambiguous confirmation of its molecular structure. nih.gov The resulting data would yield precise measurements of all bond lengths, bond angles, and torsion angles within the molecule. Furthermore, it would reveal how the molecules pack together in the crystal lattice, including any intermolecular interactions such as dipole-dipole interactions involving the highly polar nitrile and trifluoromethyl groups. Such a study would definitively confirm the planarity of the furan ring and the geometry of the substituents, providing an absolute structural proof that complements the spectroscopic data. While specific crystallographic data for this compound is not publicly available, the methodology remains the gold standard for solid-state structural determination. mdpi.com

Advanced Applications in Chemical Sciences and Materials

Role as Versatile Building Blocks in Complex Organic Synthesis

5-(Trifluoromethyl)furan-2-carbonitrile serves as a crucial building block in the field of complex organic synthesis. The trifluoromethyl group, a strong electron-withdrawing substituent, significantly influences the reactivity and stability of the furan (B31954) ring. nih.gov This electron-withdrawing nature enhances the stability of the furan ring, particularly under acidic conditions, which is a notable advantage in multi-step synthetic sequences. nih.gov

The nitrile group offers a versatile handle for a variety of chemical transformations. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, among other transformations. This dual functionality of the trifluoromethyl and nitrile groups allows for the strategic construction of complex molecules with precise control over their electronic and steric properties.

The incorporation of trifluoromethylated furan moieties is a recognized strategy in the development of novel structures for pharmaceuticals and agrochemicals. nih.gov The trifluoromethyl group can significantly alter the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov For instance, the steric demand of a trifluoromethyl group is comparable to that of an isopropyl group, and its electronegativity is similar to that of oxygen. nih.gov These characteristics can lead to enhanced biological activity and improved pharmacokinetic profiles.

Furthermore, the furan core itself is a valuable scaffold in organic synthesis. Furan and its derivatives are obtainable from sustainable sources, making them attractive for developing "green" electronic compounds. researchgate.net The synthesis of 2,5-diaryl furans, for example, provides access to important building blocks for both medicinal chemistry and optoelectronic materials. acs.org The unique electronic structure of the furan ring, which is less aromatic than benzene (B151609), contributes to the distinct properties of the resulting materials. acs.org

Integration into Optoelectronic Materials

The unique electronic and photophysical properties of furan-based compounds make them promising candidates for applications in optoelectronics. The integration of the this compound moiety into larger π-conjugated systems is a key strategy for developing novel organic semiconductors and light-emitting materials.

The design of π-conjugated oligomers based on furan units is guided by several key principles aimed at optimizing their performance in electronic devices. Furan is considered a promising alternative to the more commonly used thiophene (B33073) in organic semiconductors. acs.org The smaller atomic radius and higher electronegativity of the oxygen atom in furan, compared to sulfur in thiophene, can lead to increased intermolecular molecular orbital overlap, which is beneficial for charge transport. acs.orgrsc.org

Furan-based systems often exhibit strong fluorescence, a desirable property for light-emitting applications. rsc.org The incorporation of furan can also lead to smaller torsional angles between adjacent aromatic rings, resulting in better molecular planarity and shorter π-π stacking distances, which further enhances charge transport. rsc.orgnih.gov

The introduction of trifluoromethyl groups into furan/phenylene co-oligomers has been shown to influence their crystal packing and optical properties. nih.gov These groups can induce weak intermolecular interactions that control the solid-state arrangement of the molecules, leading to different polymorphs with distinct photoluminescent characteristics. nih.gov This "smart" fluorination is a powerful tool for fine-tuning the stability and performance of these materials. researchgate.net The design of such materials often involves creating donor-acceptor architectures to control the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is crucial for their function in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). acs.org

Table 1: Key Design Principles for Furan-Based Optoelectronic Materials

Design PrincipleRationaleDesired Outcome
Incorporate Furan Units Smaller atomic radius and higher electronegativity of oxygen compared to sulfur. acs.orgrsc.orgIncreased intermolecular orbital overlap, enhanced charge transport. acs.org
Utilize Trifluoromethyl Groups Induce weak intermolecular interactions to control crystal packing. nih.govFine-tuning of optical and electronic properties, improved stability. nih.govresearchgate.net
Promote Molecular Planarity Smaller torsional angles between aromatic rings. rsc.orgnih.govShorter π-π stacking distances, improved charge mobility. rsc.org
Donor-Acceptor Architecture Control over HOMO and LUMO energy levels. acs.orgOptimized performance in OLEDs and OFETs. acs.org

The photophysical properties of materials incorporating this compound are critical to their performance in optoelectronic devices. Furan-based oligomers are known for their high photoluminescence quantum yields, making them highly emissive materials. nih.govresearchgate.net

The photophysical characterization of these materials involves a range of spectroscopic techniques. UV-Vis absorption and photoluminescence (PL) spectroscopy are used to determine the electronic transitions and emissive properties. ntu.edu.sg The fluorescence lifetime and quantum yield are key parameters that quantify the efficiency of the light emission process. nih.gov For example, a furan derivative, 2-[1,1'-biphenyl]-4-yl-5-(5′-[1,1'-biphenyl]-4-yl-[2,2'-bithiophen]-5-yl)furan (BPFTT), was found to have a photoluminescence quantum yield of 28%. nih.gov

The crystal packing of trifluoromethyl-substituted furan/phenylene co-oligomers has a strong influence on their optical properties. nih.gov Different polymorphs can exhibit distinct emission spectra, corresponding to different aggregation states such as H-aggregates or J-aggregates. nih.gov These packing arrangements affect the intermolecular interactions and, consequently, the photophysical behavior of the material in the solid state.

Furthermore, the introduction of furan units can lead to materials with ambipolar charge transport properties, meaning they can efficiently transport both holes and electrons. researchgate.net This is a highly desirable characteristic for the development of efficient organic light-emitting transistors (OLETs). researchgate.net The charge carrier mobility is a crucial parameter determined through techniques like the time-of-flight (TOF) method or by fabricating field-effect transistors. acs.org For instance, some benzodifuran (BDF) derivatives have shown high hole mobility in the amorphous state. acs.org

Table 2: Photophysical Properties of a Representative Furan-Based Compound (BPFTT)

PropertyValueReference
Photoluminescence Quantum Yield (PLQY) 28% nih.gov
Fluorescence Lifetime (0 → 1 transition) 0.26 ns nih.gov
Fluorescence Lifetime (0 → 2 transition) 0.36 ns nih.gov
Hole Mobility 0.54 cm²/Vs nih.gov
Electron Mobility 0.03 cm²/Vs nih.gov

Use as Intermediates in Agrochemical Research

The unique properties imparted by the trifluoromethyl group make this compound a valuable intermediate in the synthesis of novel agrochemicals. The introduction of fluorine into bioactive molecules is a well-established strategy in the agrochemical industry to enhance efficacy and modify physicochemical properties. ccspublishing.org.cnresearchgate.net

The trifluoromethyl group is strongly electron-withdrawing, which can significantly impact a molecule's acidity, lipophilicity, and metabolic stability. nih.govsemanticscholar.org These modifications can lead to improved biological activity by influencing how the molecule interacts with its target site and how it is transported and metabolized within the target organism. ccspublishing.org.cn Trifluoromethylated furan subunits are found in novel structures being explored for drug development and agrochemicals. nih.gov

The development of modern agrochemicals focuses on high efficacy, environmental safety, and user-friendliness. researchgate.net Fluorinated compounds have played a significant role in achieving these goals, with over half of the pesticides launched in the last two decades containing fluorine. semanticscholar.org The use of fluorine-containing building blocks is a common and effective method for introducing fluorine into complex molecules. ccspublishing.org.cn

Heterocyclic compounds are extremely important scaffolds for the design of agrochemicals, with an estimated 70% of launched agrochemicals containing at least one heterocycle. nih.gov The furan ring in this compound provides a stable and versatile heterocyclic core for the synthesis of new pesticide candidates. The nitrile group can be readily converted to other functional groups, allowing for the facile generation of a library of derivatives for biological screening.

The search for new and effective agrochemicals is driven by the need to overcome resistance to existing pesticides and to develop more sustainable agricultural practices. nih.gov The use of versatile and highly functionalized intermediates like this compound is crucial in the discovery and development of the next generation of crop protection agents.

Future Research Directions for 5 Trifluoromethyl Furan 2 Carbonitrile

The unique combination of a furan (B31954) core, a trifluoromethyl group, and a nitrile moiety makes 5-(Trifluoromethyl)furan-2-carbonitrile a compound of significant interest for future research. Its structural features suggest potential for novel reactivity and applications. The following sections outline key areas for future investigation, focusing on sustainable synthesis, reactivity patterns, advanced characterization, computational modeling, and materials science applications.

Q & A

Q. Basic

  • NMR : ¹⁹F NMR identifies CF₃ chemical shifts (δ ≈ -60 to -65 ppm); ¹H/¹³C NMR resolves furan ring protons (δ 6.5–7.5 ppm) and nitrile carbons (δ ~115 ppm) .
  • IR : Strong C≡N stretch (~2240 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ and fragmentation patterns .

What strategies mitigate competing side reactions during synthesis of trifluoromethyl-substituted furans?

Q. Advanced

  • Protecting Groups : Temporarily block reactive sites (e.g., hydroxyls) using silyl or acetyl groups to prevent undesired substitutions .
  • Catalyst Selection : Palladium or copper catalysts with chelating ligands (e.g., XPhos) improve regioselectivity in cross-couplings .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while low temperatures (-20°C) suppress polymerization .

What are the solubility and stability considerations for this compound under varying experimental conditions?

Q. Basic

  • Solubility : Highly soluble in DMSO, THF, and dichloromethane; poorly soluble in water (logP ~2.5 predicted via ChemAxon) .
  • Stability : Store at -20°C under inert gas to prevent hydrolysis of the nitrile group. Avoid prolonged exposure to light, which degrades the furan ring .

How can computational chemistry predict reaction pathways for trifluoromethyl furan derivatives?

Q. Advanced

  • DFT Calculations : Model transition states for CF₃ group insertion (e.g., B3LYP/6-31G* level) to predict activation energies .
  • Molecular Dynamics : Simulate solvent effects on reaction kinetics (e.g., free energy surfaces in DMSO vs. THF) .
  • Docking Studies : Screen interactions with biological targets (e.g., enzymes) to guide medicinal chemistry applications .

What are the primary applications of this compound in medicinal chemistry?

Q. Basic

  • Drug Intermediates : Used to synthesize kinase inhibitors and antimicrobial agents via functionalization of the nitrile group .
  • Proteolysis-Targeting Chimeras (PROTACs) : The CF₃ group enhances metabolic stability in bifunctional molecules .

What analytical challenges arise in quantifying trace impurities in trifluoromethyl furan derivatives?

Q. Advanced

  • Matrix Interference : Use LC-MS/MS with MRM (multiple reaction monitoring) to distinguish low-abundance impurities from background noise .
  • Isomer Separation : Chiral HPLC columns (e.g., Chiralpak IA) resolve enantiomers formed during asymmetric syntheses .
  • Validation : Follow ICH Q2(R1) guidelines for linearity (R² > 0.995) and LOD/LOQ determination using spiked samples .

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